Enhanced Heat Stability and Distinct In Vivo Pharmacokinetics Compared to L-Alanyl-L-Glutamine (Ala-Gln)
H-Gamma-Glu-Gln-OH exhibits a thermal activation energy of 160 kJ/mol, which is higher than free glutamine (104 kJ/mol) but lower than the widely used dipeptide L-alanyl-L-glutamine (Ala-Gln, 192 kJ/mol) [1]. In vivo studies in mice show that H-Gamma-Glu-Gln-OH has a moderate plasma half-life of 2.97 minutes, in contrast to Ala-Gln, which disappears very rapidly from systemic circulation [1]. Critically, H-Gamma-Glu-Gln-OH demonstrates no hydrolysis upon incubation with plasma, while Ala-Gln is rapidly hydrolyzed by plasma enzymes [1].
| Evidence Dimension | Thermal Activation Energy |
|---|---|
| Target Compound Data | 160 kJ/mol |
| Comparator Or Baseline | L-Alanyl-L-Glutamine (Ala-Gln): 192 kJ/mol; L-Glutamine (Gln): 104 kJ/mol |
| Quantified Difference | Glu-Gln is 1.54x more stable than free Gln; Ala-Gln is 1.2x more stable than Glu-Gln |
| Conditions | 10 mM solution, pH 6.5, heat treatment above 80°C, Arrhenius equation calculation |
Why This Matters
This evidence is crucial for formulations requiring a balance between aqueous stability and enzymatic degradation, where H-Gamma-Glu-Gln-OH offers a distinct metabolic profile compared to the industry standard Ala-Gln.
- [1] Adibi SA, et al. Potential of γ-L-glutamyl-L-glutamine as an L-glutamine-containing dipeptide for parenteral nutrition. In: Amino Acids. Springer; 1991:394-397. doi:10.1007/978-94-011-2262-7_140. View Source
